molecular formula C13H11BrN2O2 B3867174 N'-(2-bromobenzylidene)-2-methyl-3-furohydrazide

N'-(2-bromobenzylidene)-2-methyl-3-furohydrazide

Cat. No. B3867174
M. Wt: 307.14 g/mol
InChI Key: XHFBFAJAEFTLSW-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2-bromobenzylidene)-2-methyl-3-furohydrazide, also known as BBMFH, is a synthetic organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. BBMFH belongs to the class of hydrazones and has a molecular formula of C13H10BrN3O2.

Mechanism of Action

The mechanism of action of N'-(2-bromobenzylidene)-2-methyl-3-furohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer progression. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of reactive oxygen species (ROS), which are known to contribute to oxidative stress and cellular damage.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects in various in vitro and in vivo models. It has been shown to reduce inflammation and oxidative stress, as well as inhibit cancer cell growth and proliferation. This compound has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N'-(2-bromobenzylidene)-2-methyl-3-furohydrazide has several advantages for lab experiments, including its relatively simple synthesis method and low toxicity. However, its limited solubility in water can make it difficult to use in certain assays, and its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on N'-(2-bromobenzylidene)-2-methyl-3-furohydrazide. One area of interest is the development of more potent and selective this compound derivatives for use as therapeutic agents. Another area of interest is the investigation of this compound's potential use in combination with other drugs or therapies for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential effects on human health.

Scientific Research Applications

N'-(2-bromobenzylidene)-2-methyl-3-furohydrazide has been studied extensively for its potential therapeutic properties. It has been shown to exhibit significant anti-inflammatory, antioxidant, and anticancer activities in various in vitro and in vivo models. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-[(E)-(2-bromophenyl)methylideneamino]-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O2/c1-9-11(6-7-18-9)13(17)16-15-8-10-4-2-3-5-12(10)14/h2-8H,1H3,(H,16,17)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFBFAJAEFTLSW-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=CC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C/C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2-bromobenzylidene)-2-methyl-3-furohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.